2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid (AMPSO) possesses a unique combination of functional groups, including a sulfonic acid group and a tertiary amine, making it a potential building block for the synthesis of novel zwitterionic surfactants. Zwitterionic surfactants possess both positively and negatively charged functional groups within the same molecule, leading to amphiphilic properties similar to traditional surfactants but with unique characteristics. Research suggests that AMPSO-based zwitterionic surfactants exhibit favorable properties such as good biodegradability, high water solubility, and insensitivity to changes in pH and ionic strength, making them potentially attractive candidates for various applications, including detergency, personal care products, and pharmaceuticals [].
The presence of the sulfonic acid and amine groups in AMPSO suggests potential applications in metal chelation. The sulfonic acid group can form ionic interactions with metal cations, while the amine group can act as a Lewis base, donating electron pairs to form coordinate covalent bonds with metal ions. Studies have explored the potential of AMPSO and its derivatives for chelating various metal ions, including copper, iron, and aluminum [, ]. This ability to chelate metals could be relevant for various applications, such as decontamination of metal-contaminated environments or development of metal-chelating drugs.
Ampso, chemically known as 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. It has a molecular formula of C₇H₁₇NO₅S and a molecular weight of 227.28 g/mol. Ampso is characterized by its ability to maintain stable pH levels, particularly in the range of 8.3 to 9.7, making it ideal for various biochemical applications such as protein purification and separation .
Ampso exhibits significant biological activity as a buffer in various laboratory settings. It is particularly effective in the electroblotting process for transferring proteins from gels to membranes without compromising transfer efficiency. The compound's zwitterionic properties minimize protein adsorption to the gel matrix, enhancing the yield of transferred proteins . Furthermore, its compatibility with a variety of biological systems makes it suitable for use in assays that require precise pH control.
The synthesis of Ampso generally involves the reaction of 3-amino-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine. The process typically requires controlled conditions to ensure the formation of the desired zwitterionic structure. While detailed synthetic routes are not widely published, manufacturers often provide proprietary methods that ensure high purity and yield .
Ampso is utilized across various applications in scientific research and industry:
Interaction studies involving Ampso primarily focus on its compatibility with various biomolecules during biochemical assays. Research indicates that Ampso does not significantly interfere with protein interactions or enzymatic activities, making it a preferred choice for many laboratory applications. Its zwitterionic nature allows for minimal ionic strength variations, which is crucial when studying sensitive biological interactions .
Several compounds share structural similarities with Ampso, notably other zwitterionic buffers used in biochemical applications. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₉N₃O₄S | Commonly used for maintaining physiological pH |
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C₈H₁₉N₃O₄S | Effective in cell culture applications |
N-(1-Amino-2-hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₉N₃O₄S | Often used in electrophoresis |
Uniqueness of Ampso: Unlike many other buffers, Ampso's specific structure allows it to function effectively at higher pH levels while maintaining low protein binding properties, which is critical for applications requiring high purity of biological samples .
Acute Toxic;Irritant